molecular formula C16H13F3O3 B454887 4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde CAS No. 400878-05-9

4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde

Cat. No.: B454887
CAS No.: 400878-05-9
M. Wt: 310.27g/mol
InChI Key: WKJZHVKGLHYSKI-UHFFFAOYSA-N
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Description

4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde is an organic compound with the molecular formula C16H13F3O3 and a molecular weight of 310.27 g/mol . This compound is characterized by the presence of a methoxy group, a trifluoromethyl group, and a phenoxy group attached to a benzaldehyde core. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 3-(trifluoromethyl)phenol in the presence of a suitable base and solvent. The reaction conditions often include heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can interact with various enzymes and receptors within the body .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzoic acid: An oxidized derivative with similar structural features.

    4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzyl alcohol: A reduced derivative with similar structural features.

    4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzene: A compound with a similar core structure but lacking the aldehyde group.

Uniqueness

4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical and physical properties.

Properties

IUPAC Name

4-methoxy-3-[[3-(trifluoromethyl)phenoxy]methyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O3/c1-21-15-6-5-11(9-20)7-12(15)10-22-14-4-2-3-13(8-14)16(17,18)19/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJZHVKGLHYSKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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